molecular formula C18H12ClF3N4O4S B6013887 1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

Cat. No.: B6013887
M. Wt: 472.8 g/mol
InChI Key: ZELFRWDTXXUQRG-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final steps involve the addition of the chlorophenoxy and sulfonyl groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-BROMOPHENOXY)SULFONYL]-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

Properties

IUPAC Name

(2-chlorophenyl) N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4S/c19-12-8-4-5-9-14(12)30-31(28,29)26-17(27)25-16-23-13(11-6-2-1-3-7-11)10-15(24-16)18(20,21)22/h1-10H,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFRWDTXXUQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)OC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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